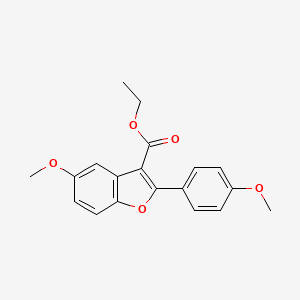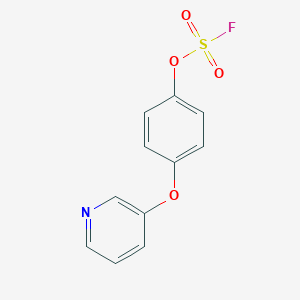![molecular formula C10H17NO2 B2669471 Rac-ethyl (1r,2r,4s)-2-aminobicyclo[2.2.1]heptane-2-carboxylate CAS No. 734478-82-1](/img/structure/B2669471.png)
Rac-ethyl (1r,2r,4s)-2-aminobicyclo[2.2.1]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-ethyl (1r,2r,4s)-2-aminobicyclo[2.2.1]heptane-2-carboxylate is a versatile small molecule scaffold used in various chemical and biological research applications. This compound is known for its unique bicyclic structure, which imparts specific stereochemical properties that are valuable in synthetic chemistry and drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-ethyl (1r,2r,4s)-2-aminobicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as norbornene or its derivatives.
Functional Group Introduction: Functional groups are introduced through various chemical reactions, such as halogenation, amination, and esterification.
Esterification: The carboxylate group is introduced through esterification reactions, typically using alcohols and carboxylic acids under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Purification: Utilizing advanced purification techniques such as chromatography and crystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Rac-ethyl (1r,2r,4s)-2-aminobicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to nitro or other oxidized forms using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or ethanol.
Substitution: Nucleophiles or electrophiles in solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Nitro derivatives or other oxidized forms.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Rac-ethyl (1r,2r,4s)-2-aminobicyclo[2.2.1]heptane-2-carboxylate has numerous applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of rac-ethyl (1r,2r,4s)-2-aminobicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, such as inhibition or activation of enzymatic reactions or signaling pathways.
Comparaison Avec Des Composés Similaires
Rac-ethyl (1r,2r,4s)-2-aminobicyclo[2.2.1]heptane-2-carboxylate can be compared with other similar compounds, such as:
Rac-ethyl (1r,2r,4r,5r)-5-aminobicyclo[2.2.1]heptane-2-carboxylate: Another bicyclic compound with different stereochemistry, leading to distinct chemical and biological properties.
Rac-(1r,2r,4s)-2-bromobicyclo[2.2.1]heptane: A brominated derivative with unique reactivity and applications.
Rac-(1r,2r,4s)-bicyclo[2.2.1]heptane-2-sulfonyl chloride: A sulfonyl chloride derivative used in sulfonation reactions.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which impart distinct reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
ethyl (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-13-9(12)10(11)6-7-3-4-8(10)5-7/h7-8H,2-6,11H2,1H3/t7-,8+,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGQIAXYZAGEOB-QXFUBDJGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2CCC1C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]1(C[C@H]2CC[C@@H]1C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2669391.png)

![6-chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2669394.png)




![7-Methyl-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2669403.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2669404.png)

![N-{3-[5-(furan-2-yl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2669410.png)
![2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)hexanoic acid](/img/structure/B2669411.png)
